(6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-bromoimidazo[1,2-a]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H,3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFWNZVPMCPDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-36-0 | |
| Record name | 1-{6-bromoimidazo[1,2-a]pyridin-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Advanced Functionalization Strategies of 6 Bromoimidazo 1,2 a Pyridin 3 Yl Methanamine and Its Derivatives
Regioselective Halogenation of the Imidazo[1,2-A]pyridine (B132010) System
The imidazo[1,2-a]pyridine nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. The C3 position is particularly nucleophilic and is the most common site for electrophilic attack. researchgate.net This inherent reactivity allows for highly regioselective halogenation, providing key intermediates for further diversification.
C3-Bromination Methodologies
Direct C-H bromination at the C3 position is a fundamental strategy for functionalizing the imidazo[1,2-a]pyridine core. This transformation is typically achieved using electrophilic bromine sources. A common and effective reagent for this purpose is N-Bromosuccinimide (NBS). The reaction often proceeds under mild conditions, providing the 3-bromo derivative in high yield. mdpi.com
Another efficient approach involves a transition-metal-free method using sodium bromite (B1237846) (NaBrO₂) in the presence of acetic acid. This system serves as both the halogen source and the oxidant, offering a cost-effective and environmentally benign alternative. researchgate.net The reaction demonstrates excellent regioselectivity for the C3 position, even in substrates that are unsubstituted at C2. The proposed mechanism for these reactions often involves a radical pathway. For instance, in the NaBrO₂/AcOH system, a bromine radical is generated, which then attacks the electron-rich double bond between C2 and C3, leading to a stable radical intermediate that aromatizes to the final product.
Table 1: Methodologies for C3-Bromination of Imidazo[1,2-a]pyridines
| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Room Temp | High | mdpi.com |
| Sodium Bromite (NaBrO₂)/Acetic Acid (AcOH) | Dimethylformamide (DMF) | 60 °C | 70-88% | researchgate.net |
Metal-Catalyzed Cross-Coupling Reactions
The halogenated imidazo[1,2-a]pyridine scaffold, particularly at the C6 position as in the parent compound, is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C-C bonds, particularly for creating biaryl structures. yonedalabs.comlibretexts.org In the context of (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanamine, the bromine atom at the C6 position serves as the electrophilic partner. This reaction couples the imidazo[1,2-a]pyridine core with various organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. yonedalabs.comresearchgate.net
The catalytic cycle generally involves three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,2-a]pyridine. libretexts.orgyoutube.com
Transmetalation : The organic group from the boronic acid is transferred to the palladium center, typically assisted by the base. libretexts.orgyoutube.com
Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com
A variety of palladium catalysts, ligands, and bases can be employed, with the choice depending on the specific substrates. This methodology allows for the introduction of a wide range of aryl, heteroaryl, and even alkyl groups at the C6 position, significantly expanding the chemical diversity of the scaffold.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromo-Imidazo[1,2-a]pyridines
| Palladium Catalyst | Ligand | Base | Solvent | Coupling Partner | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ | 1,4-Dioxane/H₂O | Arylboronic acids | nih.gov |
| Pd₂(dba)₃ | SPhos | K₃PO₄·H₂O | t-BuOH | Aryl tosylates | nih.gov |
| Pd(dppf)Cl₂ | dppf (internal) | K₂CO₃ | Dioxane/H₂O | Heteroarylboronic esters | nih.gov |
Palladium-Catalyzed Domino Reactions
Palladium catalysis can also facilitate more complex transformations, such as domino or cascade reactions, where multiple bond-forming events occur in a single operation. These reactions are highly efficient for rapidly building molecular complexity from simple starting materials. A notable example is a tandem palladium/copper-catalyzed intermolecular cross-coupling cascade. acs.org In one such protocol, 2-(2-bromoaryl)-1H-imidazoles react with ortho-bromobenzoic acids. This process involves a sequence of a copper-catalyzed decarboxylation, palladium-catalyzed C-C bond formation, and subsequent palladium-catalyzed C-N bond formation to construct fused polycyclic systems like imidazophenanthridines. acs.org This type of reaction highlights how a bromo-substituted imidazole (B134444) core, analogous to the imidazo[1,2-a]pyridine system, can be used as a linchpin in a multi-bond forming sequence to generate complex, N-fused heterocyclic scaffolds. acs.org
Copper-Mediated Transformations for Diverse Substitutions
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Evans-Lam (CEL) coupling, provide powerful methods for forming C-N, C-O, and C-S bonds. nih.govresearchgate.net For a substrate like this compound, the C6-bromo position is amenable to these transformations, allowing for the introduction of a wide range of nitrogen, oxygen, or sulfur-containing functionalities.
For example, copper-catalyzed C-N bond formation can be used to couple the 6-bromoimidazo[1,2-a]pyridine (B40293) core with various amines, amides, or nitrogen heterocycles. nih.govnih.gov Similarly, C-S bond formation can be achieved by coupling with thiols to produce the corresponding thioethers. researchgate.net These reactions typically employ a copper(I) source, such as CuI or CuBr, often in the presence of a ligand (like a diamine or phenanthroline) and a base. researchgate.net The ability to introduce these heteroatomic linkages is crucial for modulating the physicochemical and pharmacological properties of the molecule.
Table 3: Copper-Mediated Cross-Coupling Reactions on Bromo-Heterocycles
| Reaction Type | Copper Source | Ligand | Base | Nucleophile | Reference |
|---|---|---|---|---|---|
| C-N Coupling (Amination) | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Amines, Amides | nih.govnih.gov |
| C-S Coupling (Thiolation) | CuI | Catechol Violet | K₂CO₃ | Thiols | researchgate.net |
| C-N Coupling (CEL) | Cu(OAc)₂ | Pyridine (B92270) | K₂CO₃ | Imidazoles | nih.gov |
Oxidative Functionalization Reactions on the Imidazo[1,2-A]pyridine Core
Beyond reactions that substitute the bromine atom, the imidazo[1,2-a]pyridine core itself can be functionalized through oxidative reactions, typically involving C-H activation. rsc.org These methods provide a direct route to modify the heterocyclic ring without pre-functionalization.
A prominent example is the palladium-catalyzed oxidative C-H/C-H cross-coupling reaction. thieme-connect.com This strategy enables the direct coupling of a C-H bond on the imidazo[1,2-a]pyridine (usually at the highly reactive C3 position) with a C-H bond of another heterocycle, such as a thiophene (B33073) or furan. thieme-connect.com The reaction requires a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (such as Ag₂CO₃ or benzoquinone) to facilitate the C-H activation and subsequent coupling. This approach is highly atom-economical and provides a concise pathway to biheteroaryl compounds. thieme-connect.com Other oxidative functionalizations include cross-dehydrogenative couplings (CDC) that can form C-C or C-N bonds by coupling a C-H bond on the imidazo[1,2-a]pyridine core with a C-H or N-H bond of a coupling partner, often promoted by copper or palladium catalysts in the presence of an external oxidant. nih.govacs.org
C-H Activation and Functionalization Approaches
Direct C-H functionalization is a powerful and atom-economical strategy for elaborating the core structure of imidazo[1,2-a]pyridines. frontiersin.org The imidazo[1,2-a]pyridine ring is electron-rich, and the C3 position is particularly susceptible to electrophilic attack and radical functionalization. nih.gov While the bromine at the C6 position is typically utilized for transition-metal-catalyzed cross-coupling reactions, the other C-H bonds on the heterocyclic core offer opportunities for direct modification.
Recent advancements have highlighted several methods for C-H functionalization applicable to the imidazo[1,2-a]pyridine skeleton, many of which are tolerant of halide substituents. nih.gov These approaches enable the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the this compound core.
Visible light-induced photoredox catalysis has emerged as a mild and efficient method for the C3-functionalization of imidazo[1,2-a]pyridines. nih.gov These reactions often proceed via radical intermediates. For instance, the trifluoromethylation of the C3 position can be achieved using CF₃ radicals generated through photoredox-catalyzed cycles. nih.gov The general mechanism involves the reaction of the photogenerated radical with the imidazo[1,2-a]pyridine ring to form a radical intermediate, which is then oxidized and deprotonated to yield the final C3-functionalized product. nih.gov
Another significant strategy is the Lewis acid-catalyzed aza-Friedel–Crafts reaction. This three-component reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine allows for the direct C3-alkylation of the heterocyclic core. nih.gov Studies have shown that this method is effective for imidazo[1,2-a]pyridines bearing halogen substituents on the pyridine ring, affording the desired products in good yields. nih.gov
| Reaction Type | Catalyst/Conditions | Position of Functionalization | Substrate Scope | Reference |
| Aza-Friedel–Crafts Alkylation | Y(OTf)₃, Toluene, 110 °C | C3 | Tolerates halogen (bromo, chloro) groups on the pyridine ring. | nih.gov |
| Visible Light-Induced Perfluoroalkylation | Photoredox catalyst, Perfluoroalkyl iodides | C3 | Broad substrate scope and functional group tolerance. | nih.gov |
| Intramolecular Cyclization | Pd catalyst, AgOAc mediator | C2 | Utilizes an existing group on the molecule for intramolecular C-H activation. | rsc.org |
These C-H activation strategies provide robust pathways for modifying the core of this compound, complementing the reactivity of the existing bromo and methanamine functionalities.
Derivatization at the Methanamine Moiety
The primary amine of the methanamine group at the C3 position is a key nucleophilic center, offering a wealth of opportunities for derivatization through well-established amine chemistry. These modifications can be used to attach various side chains, modulate physicochemical properties, or link the molecule to other functionalities.
N-Acylation: The primary amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This reaction is fundamental for introducing a wide array of functional groups. For instance, reaction with an acyl chloride like benzoyl chloride in the presence of a base would yield the corresponding N-benzoylated derivative.
N-Alkylation and Reductive Amination: Direct N-alkylation with alkyl halides can be difficult to control, often leading to over-alkylation. masterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the carbonyl precursor. masterorganicchemistry.com
| Reaction | Reagents | Product | Key Features | Reference |
| N-Acylation | Acyl Chloride, Base | Amide | Forms a stable amide bond. | General Chemistry |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Controlled mono- or di-alkylation; avoids over-alkylation. | masterorganicchemistry.com, organic-chemistry.org |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide | Creates sulfonamides, which are important pharmacophores. | General Chemistry |
These derivatization strategies at the methanamine moiety are crucial for structure-activity relationship (SAR) studies and for tailoring the molecule for specific applications.
Introduction of Diverse Functional Groups (e.g., phosphonylated groups)
Beyond derivatization of the existing functional groups, new moieties can be introduced onto the imidazo[1,2-a]pyridine core. Phosphonate (B1237965) groups are of particular interest in medicinal chemistry as they can act as non-hydrolyzable mimics of phosphates and are found in several clinically approved drugs. nih.gov
Research has demonstrated the successful synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids. nih.govfrontiersin.org Although the starting material is not this compound itself, the synthetic route is directly applicable to the 6-bromo-imidazo[1,2-a]pyridine core. The synthesis involves the modification of a precursor at the C3 position to introduce a phosphonopropionate side chain.
One established synthetic route begins with a 6-bromo-imidazo[1,2-a]pyridine scaffold. nih.govfrontiersin.org A key step involves the introduction of a side chain at the C3 position that can be subsequently converted to a phosphonate. For example, a precursor can be fluorinated using N-fluorobenzenesulfonimide (NFSI) and then hydrolyzed to yield the final phosphonopropionic acid derivative. nih.gov
| Starting Material Precursor | Key Reagents | Functional Group Introduced | Product Example | Reference |
| Diethyl (3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-oxopropan-2-yl)phosphonate | 1. NaH, NFSI 2. BTMS, ACN; then EtOH | Fluoro-phosphonopropionic acid ethyl ester | (3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1-ethoxy-2-fluoro-1-oxopropan-2-yl)phosphonic acid | nih.gov, frontiersin.org |
This methodology demonstrates a viable pathway for incorporating phosphonate functionalities onto the 6-bromo-imidazo[1,2-a]pyridine scaffold, highlighting the versatility of this heterocyclic system for the development of complex and functionally diverse molecules. nih.gov
Computational Chemistry and Mechanistic Elucidation of 6 Bromoimidazo 1,2 a Pyridin 3 Yl Methanamine and Its Interactions
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as (6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine, and its potential protein target.
Molecular docking simulations can predict the binding affinity and mode of action of this compound with various biological targets. For instance, the imidazo[1,2-a]pyridine (B132010) scaffold has been investigated for its potential as an inhibitor of various kinases. nih.gov Docking studies of related compounds have revealed key interactions within the ATP-binding pocket of these enzymes. It is plausible that this compound could exhibit similar inhibitory potential.
A hypothetical docking study of this compound into the active site of a kinase, for example, Cyclin-Dependent Kinase 2 (CDK2), could reveal the following interactions:
Hydrogen Bonding: The primary amine of the methanamine group and the nitrogen atoms of the imidazopyridine ring are potential hydrogen bond donors and acceptors, respectively. These could form crucial hydrogen bonds with amino acid residues in the kinase hinge region.
Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding with electron-rich residues, such as the backbone carbonyls of amino acids.
Hydrophobic Interactions: The aromatic imidazopyridine core can engage in hydrophobic interactions with nonpolar residues within the active site.
The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), can be calculated based on the strength of these interactions. A lower docking score generally indicates a more favorable binding interaction.
Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Kinase Target
| Parameter | Value | Interacting Residues (Hypothetical) |
| Docking Score (kcal/mol) | -8.5 | Asp145, Leu83, Phe80 |
| Estimated Ki (nM) | 50 | |
| Hydrogen Bonds | 3 | Asp145, Gln131 |
| Halogen Bonds | 1 | Leu83 (backbone CO) |
| Hydrophobic Interactions | 4 | Ile10, Val18, Ala31, Leu134 |
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. For this compound, QM methods such as Density Functional Theory (DFT) can be used to determine its electronic structure and reactivity profile. nih.gov
Key parameters that can be derived from QM calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity.
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions like hydrogen bonding. nih.gov
Atomic Charges: Calculating the partial charges on each atom helps in understanding the molecule's polarity and its propensity to engage in electrostatic interactions.
Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G)*
| Property | Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
| Dipole Moment (Debye) | 3.5 |
These calculations can help in understanding the intrinsic reactivity of the molecule and how it will interact with its biological target at an electronic level.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics simulations offer a dynamic view. MD simulations can explore the conformational flexibility of this compound and the stability of its complex with a target protein over time. mdpi.com
MD simulations can provide insights into:
Conformational Flexibility: The methanamine side chain can adopt various conformations. MD simulations can identify the most stable conformations in both the free and bound states.
Binding Stability: By simulating the ligand-protein complex over several nanoseconds, the stability of the binding pose predicted by docking can be assessed. Root Mean Square Deviation (RMSD) of the ligand and protein backbone are key metrics to monitor stability. mdpi.com
Water-Mediated Interactions: MD simulations explicitly include solvent molecules, allowing for the identification of water-mediated hydrogen bonds that can be crucial for binding affinity.
In Silico Screening and Virtual High-Throughput Approaches in Drug Discovery
This compound can serve as a scaffold for virtual high-throughput screening (vHTS) campaigns to identify more potent and selective analogs. nih.govnih.govresearchgate.net In a typical vHTS workflow, large chemical libraries are computationally screened against a specific target.
The process involves:
Library Preparation: A large database of compounds is prepared, often including commercially available molecules and virtually generated analogs of the lead compound.
Docking-Based Screening: The entire library is docked into the active site of the target protein.
Filtering and Ranking: Compounds are ranked based on their docking scores and filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.commdpi.com
This approach allows for the rapid identification of promising candidates for further experimental validation, significantly reducing the time and cost of drug discovery.
Correlating Computational Models with Experimental Structural Data
The ultimate validation of computational models comes from their correlation with experimental data. nih.gov For this compound, this would involve comparing the computationally predicted binding modes and affinities with experimental structural data obtained from techniques like X-ray crystallography or cryo-electron microscopy.
If an experimental structure of the this compound-target complex is available, the following comparisons can be made:
Binding Pose: The predicted binding orientation from docking can be superimposed with the experimentally determined pose. The Root Mean Square Deviation (RMSD) between the two provides a quantitative measure of the accuracy of the docking protocol.
Key Interactions: The specific hydrogen bonds, hydrophobic contacts, and other interactions predicted by the computational model can be verified against the experimental structure.
Discrepancies between computational and experimental data can provide valuable insights into the limitations of the computational model and can be used to refine the model for future predictions.
Mechanistic Studies of Molecular Interactions in Vitro Involving 6 Bromoimidazo 1,2 a Pyridin 3 Yl Methanamine and Its Derivatives
Enzyme Inhibition Studies and Mechanistic Pathways
Derivatives of (6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine have demonstrated significant inhibitory activity against several key enzyme families through distinct mechanistic pathways.
Kinase Inhibition Mechanisms
The imidazo[1,2-a]pyridine (B132010) core is a prominent scaffold in the development of kinase inhibitors, targeting enzymes that are often dysregulated in cancer. nih.gov These compounds frequently act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.
Notably, derivatives have been engineered as potent inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). acs.orgresearchgate.net A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed significant inhibition of PI3Kα, with compound 13k exhibiting an IC50 value of 1.94 nM. nih.gov This inhibition leads to the downstream suppression of the PI3K/AKT/mTOR pathway. nih.gov Similarly, other imidazo[1,2-a]pyridine derivatives have been identified as dual PI3K/mTOR inhibitors, with one compound showing IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. iu.edu
Furthermore, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key driver in various cancers, including gastrointestinal stromal tumors (GIST). nih.govnih.gov These compounds have shown efficacy against imatinib-resistant c-KIT mutations, with several molecules exhibiting IC50 values in the nanomolar range. nih.govnih.gov The selectivity of these compounds is a key feature, with some showing more than 78-fold higher potency for their target kinase over other kinases. epa.gov
| Compound Class | Target Kinase(s) | IC50 Values | Mechanism of Action |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives | PI3Kα | 1.94 nM (for compound 13k) nih.gov | ATP-Competitive Inhibition |
| Imidazo[1,2-a]pyridine Derivatives | PI3K/mTOR | PI3Kα: 0.06 nM, mTOR: 3.12 nM drugbank.com | Dual ATP-Competitive Inhibition |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives | c-KIT | Nanomolar range nih.govnih.gov | ATP-Competitive Inhibition |
| Imidazo[1,2-a]pyridine-3-carboxamides | PI3Kα | 1.8 nM to 0.67 µM researchgate.net | ATP-Competitive Inhibition |
ATPase Inhibition and Competitive Binding Studies
The antibacterial effects of certain imidazo[1,2-a]pyridine derivatives have been mechanistically linked to the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov A study on 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines demonstrated that these compounds act as dual inhibitors targeting the ATPase domains of both enzymes. nih.gov This inhibition disrupts DNA replication and repair processes, leading to bacterial cell death. The compounds exhibited potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Streptococcus pneumoniae (FQR Spn). nih.gov
Receptor Binding Characterization
The imidazo[1,2-a]pyridine scaffold has been effectively utilized to design ligands that bind with high affinity to receptor tyrosine kinases. As noted, derivatives act as inhibitors of the c-KIT receptor, which is crucial for various cellular processes. nih.govnih.gov These compounds are designed to fit into the ATP-binding pocket of the receptor, preventing its phosphorylation and subsequent activation of downstream signaling cascades. nih.gov
In addition to c-KIT, derivatives have been developed as potent inhibitors of the platelet-derived growth factor receptor (PDGFR). Molecular modeling guided the design of these inhibitors to bind effectively to the ATP binding site of a PDGFRβ kinase homology model. nih.gov An early example from this series demonstrated a cellular IC50 of 18 nM against PDGFRβ. nih.gov
Modulation of Specific Cellular Pathways
The enzyme-inhibitory effects of imidazo[1,2-a]pyridine derivatives translate into the significant modulation of intracellular signaling pathways critical for cell growth, proliferation, and survival.
The most prominently documented effect is the inhibition of the PI3K/Akt/mTOR pathway . nih.govresearchgate.net By directly inhibiting PI3K and/or mTOR, these compounds prevent the phosphorylation of Akt, a key downstream effector. nih.govnih.gov Western blot analyses have confirmed that treatment with these derivatives leads to a dose-dependent reduction in the phosphorylation levels of PI3K, Akt, mTOR, and GSK3β. nih.gov
Inhibition of the MAPK signaling pathway has also been observed. A selenylated imidazo[1,2-a]pyridine derivative, IP-Se-06, was shown to cause inhibition of MAPK signaling in glioblastoma cells. nih.gov The PI3K/Akt pathway is known to crosstalk with the MAPK/ERK pathway, and PI3K inhibitors can consequently affect the activation of ERK, JNK, and p38 MAP kinases. nih.govmdpi.com
Furthermore, these compounds can modulate inflammatory pathways. Derivatives have been shown to inhibit the STAT3/NF-κB pathway , reducing the expression of inflammatory mediators like iNOS and COX-2. nih.gov One study found that a novel derivative diminished the DNA-binding activity of NF-κB in breast and ovarian cancer cells. nih.gov
Biochemical Inhibition of Key Biological Processes (e.g., Ferroptosis, Lipid Peroxidation)
Recent studies have identified imidazo[1,2-a]pyridine-3-amine derivatives as a novel class of potent ferroptosis inhibitors. nih.gov Ferroptosis is an iron-dependent form of programmed cell death driven by the accumulation of lipid peroxides. nih.gov The protective mechanism of these compounds is attributed to their high radical-scavenging ability and effective membrane retention, which allows them to significantly suppress lipid peroxidation at nanomolar concentrations. nih.gov
The antioxidant properties of this scaffold have also been demonstrated through other assays. Certain imidazo[1,2-a]pyridine hybrids showed significant radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with some compounds exhibiting dose-dependent antioxidant effects. chemmethod.comchemmethod.com This intrinsic antioxidant activity likely contributes to their ability to inhibit lipid peroxidation and, consequently, ferroptosis.
Investigation of Antimicrobial Action Mechanisms (in vitro)
The imidazo[1,2-a]pyridine core is found in compounds with significant in vitro antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria. nih.govrsc.org
As detailed in section 6.1.2, a primary mechanism of action for some derivatives is the dual inhibition of the ATPase domains of bacterial DNA gyrase and topoisomerase IV. nih.gov This leads to broad-spectrum activity against various Gram-positive pathogens.
For other derivatives, particularly those active against Mycobacterium tuberculosis, the mechanism is different. Transcriptional profiling experiments on M. tuberculosis treated with an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) suggest a distinct mode of action. acs.org While the precise target for many of these anti-mycobacterial compounds is still under investigation, some have been shown to target QcrB, a subunit of the electron transport chain. rsc.org Studies on imidazo[1,2-a]pyridin-3-amines revealed bacteriostatic activity against Gram-positive bacteria, and the generation of a resistant S. aureus strain suggested a novel mechanism of action, distinct from known bacteriostatic agents.
| Compound Class | Target Organism(s) | MIC Values | Proposed Mechanism of Action |
| 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines | S. aureus, MRSA, S. pneumoniae (FQR) | 0.03–64 µg/mL nih.gov | Dual inhibition of ATPase domains of DNA gyrase and topoisomerase IV nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (replicating, MDR, XDR) | MIC90: ≤0.07–2.2 µM rsc.orgacs.org | Inhibition of QcrB; other novel mechanisms rsc.orgacs.org |
| 3-Amino-6-fluoroimidazo[1,2-a]pyridine derivs. | E. coli, K. pneumoniae, S. epidermis | 15.6–62.5 µg/mL najah.edu | Not fully elucidated; structure-activity relationship points to C-2 substitutions najah.edu |
Advanced Analytical Techniques for Comprehensive Characterization and Mechanistic Elucidation in Imidazo 1,2 a Pyridine Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like imidazo[1,2-a]pyridines. ipb.pt One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. nih.govchemmethod.com For (6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine, the ¹H NMR spectrum would reveal distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the methylene (B1212753) (-CH₂) and amine (-NH₂) groups of the methanamine substituent. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants provide critical data for assigning the specific position of each proton. researchgate.nettci-thaijo.org
The increasing complexity of synthetic derivatives often requires more advanced, two-dimensional (2D) NMR techniques to resolve overlapping signals and establish connectivity between atoms. ipb.pt Experiments such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are vital for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the bicyclic core. ipb.pt
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| C2 | — | ~145 | H3, H5 |
| C3 | ~7.6 | ~110-115 | CH₂ |
| C5 | ~8.1 | ~125 | H7, H8 |
| C7 | ~7.2 | ~126 | H5, H8 |
| C8 | ~7.6 | ~117 | H7, C8a |
| -CH₂- | ~4.0 | ~35-40 | C3, C3a |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound with high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the confident determination of the elemental composition of a molecule. For novel compounds like this compound, HRMS is critical for confirming that the synthesized product has the correct molecular formula. researchgate.netmdpi.com
Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured. The experimentally determined mass is compared to the theoretically calculated mass for the expected formula (C₈H₉BrN₃). A close match between the found and calculated values provides strong evidence for the compound's identity and elemental composition. nih.govrsc.org
| Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |
|---|---|---|---|---|
| C₂₀H₂₀N₃O₂ | [M+H]⁺ | 334.1556 | 334.1553 | -0.9 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. nih.govthermofisher.com The method measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.govsemanticscholar.org Each type of bond and functional group (e.g., N-H, C=N, C-Br) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FT-IR spectrum would display characteristic absorption bands that confirm the presence of key functional groups. nih.gov The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds of the fused ring system typically occur in the 1500-1650 cm⁻¹ region. mdpi.com The presence of the bromine substituent can be identified by the C-Br stretching vibration, which appears in the far-infrared region, typically below 800 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| -CH₂- (Methylene) | C-H Stretch | 2850 - 2960 |
| Imidazo[1,2-a]pyridine | C=N and C=C Stretch | 1500 - 1650 |
| -NH₂ (Amine) | N-H Bend | 1590 - 1650 |
| Aromatic Ring | C-H Bend (out-of-plane) | 700 - 900 |
| Bromo-substituent | C-Br Stretch | 500 - 800 |
X-ray Diffraction for Single Crystal Structural Elucidation and Conformational Analysis
While specific data for this compound is not available, analysis of the closely related compound 6-Bromoimidazo[1,2-a]pyridin-8-amine provides valuable insight. nih.gov The crystal structure reveals that the imidazo[1,2-a]pyridine ring system is approximately planar. nih.gov The analysis also details the intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the crystal lattice. nih.gov This information is crucial for understanding the solid-state properties of the compound and can be used to validate computational models. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆BrN₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1378 (5) |
| b (Å) | 21.2006 (8) |
| c (Å) | 6.9744 (3) |
| β (°) | 92.6106 (7) |
| Volume (ų) | 2235.97 (15) |
| Z (Molecules/unit cell) | 12 |
Application of Emerging Spectroscopic Methods in Biomolecular Studies
The biological activity of imidazo[1,2-a]pyridine derivatives often stems from their interaction with biomacromolecules like proteins and nucleic acids. nih.govnih.gov Emerging spectroscopic techniques are pivotal in studying these interactions. Fluorescence spectroscopy, for instance, can be employed if the compound or its biological target possesses intrinsic fluorescence. Changes in fluorescence intensity, emission wavelength, or polarization upon binding can provide quantitative data on binding affinity and stoichiometry. researchgate.net Some imidazo[1,2-a]pyridine derivatives are themselves designed as fluorescent probes, exhibiting changes in their emission properties in response to specific ions or biomolecules. researchgate.netacs.org
Other techniques, such as Circular Dichroism (CD) spectroscopy, can be used to investigate conformational changes in a target protein or DNA upon binding of the imidazo[1,2-a]pyridine ligand. These advanced methods provide mechanistic insights at the molecular level, bridging the gap between chemical structure and biological function. nih.gov
Integration of Machine Learning and Artificial Intelligence for Spectroscopic Data Analysis
The vast and complex datasets generated by modern spectroscopic instruments present a significant challenge for manual analysis. Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into spectroscopic workflows to enhance the speed, accuracy, and scope of data interpretation. mdpi.comdate-conference.com In the context of imidazo[1,2-a]pyridine research, AI algorithms can be trained to automatically process and analyze NMR and mass spectrometry data. researchgate.netkobv.de
Future Research Directions and Emerging Paradigms for 6 Bromoimidazo 1,2 a Pyridin 3 Yl Methanamine and the Imidazo 1,2 a Pyridine Class
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of imidazo[1,2-a]pyridines is no exception. ccspublishing.org.cn Future research will prioritize the development of green and sustainable synthetic methodologies to minimize environmental impact. Key areas of innovation include:
Ultrasound-Assisted Synthesis: Ultrasound irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org One eco-friendly method utilizes an ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system in water, avoiding metal catalysts and toxic reagents. organic-chemistry.org
Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are highly efficient and atom-economical. mdpi.comresearchgate.net These reactions allow for the rapid assembly of complex imidazo[1,2-a]pyridine (B132010) derivatives from simple starting materials in a single step, often under mild and eco-friendly conditions. mdpi.commdpi.com The use of green catalysts like ammonium (B1175870) chloride further enhances the sustainability of these methods. mdpi.commdpi.com
Use of Greener Solvents and Catalysts: Research is focused on replacing hazardous solvents and catalysts with more sustainable alternatives. This includes the use of water as a solvent and air as a benign oxidant in copper-catalyzed syntheses. organic-chemistry.orgorganic-chemistry.org The development of catalyst-free reactions for the functionalization of imidazo[1,2-a]pyridines also represents a significant advancement in green chemistry. nih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. mdpi.commdpi.com This technology, often combined with green catalysts, offers a more energy-efficient route to imidazo[1,2-a]pyridine derivatives. mdpi.com
| Green Synthesis Approach | Key Features | Example |
| Ultrasound-Assisted Synthesis | Rapid reaction times, high yields, avoidance of metal catalysts | C-H functionalization of ketones in water organic-chemistry.org |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, operational simplicity | Groebke–Blackburn–Bienaymé (GBB) reaction mdpi.comresearchgate.net |
| Green Solvents and Catalysts | Use of water as a solvent, air as an oxidant, catalyst-free conditions | Copper-catalyzed synthesis using air as an oxidant organic-chemistry.org |
| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency | Synthesis of imidazo[1,2-a]pyridine-chromones mdpi.com |
Unexplored Functionalization Strategies for Enhanced Chemical Diversity
Expanding the chemical space of imidazo[1,2-a]pyridine derivatives is crucial for discovering new biological activities. Future research will focus on novel functionalization strategies to create diverse libraries of compounds.
C-H Bond Functionalization: Direct C-H bond functionalization is a powerful and atom-economical strategy for introducing functional groups into the imidazo[1,2-a]pyridine skeleton. mdpi.com While the C3 position is the most commonly functionalized, there is a growing interest in developing methods for the site-selective functionalization of other positions (C2, C5, C6, C7, and C8) to access novel analogs. mdpi.comrsc.org
Radical Reactions: The use of radical reactions offers a unique approach to the functionalization of imidazo[1,2-a]pyridines, enabling the formation of C-C and C-heteroatom bonds that are not easily accessible through traditional methods. rsc.org These reactions can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis. rsc.org
Visible Light-Induced Functionalization: Photochemical synthesis, particularly visible light-induced C-H functionalization, is a rapidly growing area. mdpi.com This strategy offers mild reaction conditions and avoids the need for harsh reagents and expensive metal catalysts. mdpi.com
Tandem Reactions: The development of tandem reactions, such as the combination of the GBB reaction with the Ugi reaction, allows for the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org This approach enables the creation of molecules with multiple points of diversity. beilstein-journals.org
Deeper Elucidation of Structure-Activity Relationships Through Advanced Methodologies
A thorough understanding of structure-activity relationships (SAR) is fundamental to the design of potent and selective drug candidates. Future research will employ advanced methodologies to gain deeper insights into the SAR of imidazo[1,2-a]pyridine derivatives.
Comprehensive SAR Studies: Systematic exploration of substitutions at various positions of the imidazo[1,2-a]pyridine ring is necessary to delineate the structural requirements for specific biological activities. acs.orgnih.gov For instance, studies on imidazo[1,2-a]pyridines as ligands for β-amyloid plaques have shown that highly selective substitution groups are needed at specific locations to achieve high binding affinity. acs.orgnih.gov
Pharmacophore Modeling and 3D-QSAR: The development of robust pharmacophore models and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies will aid in the rational design of new analogs with improved potency and selectivity.
Fragment-Based Drug Discovery (FBDD): FBDD approaches can be utilized to identify small molecular fragments that bind to a biological target. These fragments can then be grown or linked together to create more potent lead compounds based on the imidazo[1,2-a]pyridine scaffold.
Synergistic Integration of Computational and Experimental Approaches in Design
The integration of computational and experimental methods is becoming increasingly important in modern drug discovery. This synergistic approach can accelerate the design and optimization of novel imidazo[1,2-a]pyridine-based therapeutics. nih.gov
Molecular Docking and Virtual Screening: Molecular docking studies can predict the binding modes of imidazo[1,2-a]pyridine derivatives within the active site of a biological target, providing insights into key interactions. acs.orgnih.gov Virtual screening of large compound libraries can identify promising hit compounds for further experimental evaluation. nih.gov
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic properties and reactivity of imidazo[1,2-a]pyridine derivatives, aiding in the understanding of their chemical behavior and biological activity. nih.gov
In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, allowing for the early identification of compounds with favorable drug-like characteristics. nih.gov
| Computational Approach | Application in Imidazo[1,2-a]pyridine Research |
| Molecular Docking | Predicting binding modes and identifying key interactions with biological targets acs.orgnih.gov |
| Virtual Screening | Identifying potential hit compounds from large chemical libraries nih.gov |
| Density Functional Theory (DFT) | Investigating electronic properties and reactivity nih.gov |
| In Silico ADMET Prediction | Assessing drug-likeness and predicting pharmacokinetic properties nih.gov |
Expanding the Scope of Molecular Target Interactions and Biological Pathways
The imidazo[1,2-a]pyridine scaffold exhibits a wide range of pharmacological activities, including anticancer, antituberculosis, antiviral, and anti-inflammatory properties. nih.gov Future research will aim to identify novel molecular targets and elucidate the biological pathways through which these compounds exert their effects.
Identification of Novel Targets: High-throughput screening and chemoproteomics approaches can be used to identify new protein targets for imidazo[1,2-a]pyridine derivatives. This could lead to the discovery of new therapeutic applications for this class of compounds.
Mechanism of Action Studies: Elucidating the precise mechanism of action of bioactive imidazo[1,2-a]pyridines is crucial for their further development. This includes identifying the specific binding sites on their targets and understanding how this interaction modulates downstream signaling pathways. For example, some imidazo[1,2-a]pyridine amides have been identified as inhibitors of QcrB, a subunit of the cytochrome bcc complex in Mycobacterium tuberculosis. nih.govnih.gov
Development of Covalent Inhibitors: The imidazo[1,2-a]pyridine scaffold has shown potential for the development of targeted covalent inhibitors (TCIs). rsc.org Further exploration of this area could lead to the development of highly potent and selective drugs for various diseases, including cancer. rsc.org
Development of Advanced Analytical Techniques for Real-Time Mechanistic Insights
A deeper understanding of reaction mechanisms is essential for optimizing synthetic routes and developing more efficient processes. The development of advanced analytical techniques will provide real-time insights into the formation and functionalization of imidazo[1,2-a]pyridines.
In Situ Spectroscopic Techniques: The use of in situ spectroscopic techniques, such as ReactIR and process NMR, can allow for the real-time monitoring of reaction kinetics and the identification of transient intermediates. This information is invaluable for optimizing reaction conditions and elucidating reaction mechanisms.
Mass Spectrometry-Based Methods: Advanced mass spectrometry techniques, such as electrospray ionization-mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS), can be used to characterize reaction products and intermediates, providing detailed structural information.
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous structural confirmation of synthesized compounds and can offer insights into intermolecular interactions in the solid state.
Q & A
Q. Basic Research Focus
- ¹H NMR : Key signals include aromatic protons (δ 7.04–8.10 ppm for imidazo[1,2-a]pyridine), methylene groups (δ 3.84 ppm for –CH₂–NH₂), and absence of aldehyde protons (δ ~9–10 ppm) to confirm reduction of intermediates .
- IR : Peaks at 2761–2944 cm⁻¹ indicate C–H stretching in methyl/methylene groups, while 1502–1454 cm⁻¹ correspond to aromatic C=C bonds .
- Mass Spectrometry : A molecular ion peak at m/z 280.4 (M+H)⁺ confirms the molecular weight .
What mechanistic challenges arise in cross-coupling reactions involving brominated imidazo[1,2-a]pyridines?
Q. Advanced Research Focus
- Steric Hindrance : The 6-bromo substituent and imidazo[1,2-a]pyridine core hinder Pd-catalyzed coupling (e.g., Mizoroki–Heck) due to reduced accessibility of the reactive site. Microwave irradiation (120°C, 30 min) improves regioselectivity .
- Byproduct Formation : Competing debromination or dimerization may occur. Use of bulky ligands (e.g., P(t-Bu)₃) suppresses side reactions .
How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
Q. Advanced Research Focus
- CYP Inhibition : Computational models (SVM-based) predict inhibition of CYP1A2, CYP2C19, CYP2D6, and CYP3A4, suggesting potential for drug-drug interactions. Experimental validation via fluorometric assays is recommended .
- Metabolite Identification : lists this compound as a metabolite, necessitating hepatic microsome studies to map biotransformation pathways.
What computational strategies predict the physicochemical properties and synthetic accessibility of brominated imidazo[1,2-a]pyridines?
Q. Advanced Research Focus
- LogP/S Prediction : Consensus models (XLOGP3, iLOGP) estimate LogP at 3.4, indicating moderate lipophilicity. Solubility (LogS ≈ -4.44) suggests formulation challenges, requiring co-solvents (e.g., DMSO) for biological assays .
- Synthetic Accessibility Score : A score of 2.85/10 implies straightforward synthesis, but bromination steps may require specialized catalysts (e.g., NBS/radical initiators) .
How can researchers evaluate the antimicrobial or CNS activity of this compound?
Q. Advanced Research Focus
- Antimicrobial Assays : Schiff base derivatives (e.g., N-aryl methanimines) show activity against S. aureus and E. coli. Minimum inhibitory concentration (MIC) assays with microdilution (0.5–128 µg/mL) are standard .
- CNS Targeting : High BBB permeation (BOILED-Egg model) and P-gp non-substrate status () suggest potential for neuroactive drug development. In vivo models (e.g., rodent behavioral assays) are recommended .
What strategies mitigate solubility limitations during in vitro testing?
Q. Basic Research Focus
- Solubility Enhancement : Use of ESOL/Ali models (LogS -4.44 to -4.15) guides solvent selection. Aqueous buffers with 10% DMSO or cyclodextrin inclusion complexes improve dissolution .
- Salt Formation : Hydrochloride salts (e.g., ) increase polarity and aqueous solubility.
How can batch-to-batch variability in synthesis be addressed for reproducible research?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
